molecular formula CH3Cl B1201357 Chloromethane CAS No. 74-87-3

Chloromethane

Cat. No. B1201357
CAS RN: 74-87-3
M. Wt: 50.49 g/mol
InChI Key: NEHMKBQYUWJMIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chloromethane can be synthesized through various chemical pathways. One common method involves the direct chlorination of methane using gaseous chlorine at elevated temperatures, without the need for catalyst support. This reaction produces chloromethane in significant yields, emphasizing the simplicity and efficiency of the process for industrial applications (Solbach & Machulla, 2007).

Molecular Structure Analysis

The molecular structure of chloromethane consists of a single carbon atom bonded to three hydrogen atoms and one chlorine atom. This simple structure is responsible for its physical and chemical properties, such as its low boiling point and high reactivity with various organic and inorganic compounds. The interaction of chloromethane with other molecules, including its role as a methyl donor in biological and chemical reactions, showcases its versatility in both natural and synthetic processes (Harper et al., 1990).

Chemical Reactions and Properties

Chloromethane is involved in several chemical reactions, illustrating its reactivity and functional utility. It acts as a methyl donor in the biosynthesis of veratryl alcohol in lignin-degrading fungi, demonstrating its integral role in natural methylation processes. This reactivity is not only limited to biological systems but also extends to synthetic chemistry, where chloromethane is used in various methylation reactions to produce a wide range of organic compounds (Harper et al., 1989).

Physical Properties Analysis

The physical properties of chloromethane, such as its boiling point of -24°C and its solubility in water, are crucial for its application in industry. Its high volatility makes it an effective refrigerant in various cooling systems, although its use has been phased out in many countries due to environmental concerns. The gaseous state of chloromethane at room temperature and its ability to form azeotropes with other compounds further highlight its unique physical characteristics (Liu et al., 2020).

Chemical Properties Analysis

The chemical properties of chloromethane, such as its reactivity with nucleophiles in substitution reactions, play a pivotal role in its industrial and synthetic applications. Its ability to undergo hydrodechlorination reactions to form less hazardous products underlines the potential for remediation of chloromethane-contaminated environments. Furthermore, the synthesis and utilization of chloromethane in the production of more complex organic compounds demonstrate its importance as a building block in organic chemistry (Liu et al., 2020).

Scientific Research Applications

  • Degradation by Methylotrophic Bacteria : Nadalig et al. (2013) studied the hydrogen and carbon isotope fractionation during the degradation of chloromethane by methylotrophic bacteria, providing insights into its environmental cycling and impact on atmospheric composition (Nadalig et al., 2013).

  • Phyllosphere Interactions : Haque et al. (2017) examined the production and consumption of chloromethane in the phyllosphere (aerial parts of plants), particularly in relation to Arabidopsis thaliana. This study highlights the role of plants and their associated microbial communities in chloromethane dynamics (Haque et al., 2017).

  • Emissions from Biomass Combustion : Reinhardt and Ward (1995) investigated how chloromethane emissions vary between flaming and smoldering combustion of forest biomass. They identified factors affecting these emissions, which are significant for understanding atmospheric pollution and forest fire impacts (Reinhardt & Ward, 1995).

  • Chloromethane Utilization Genes : Roselli et al. (2013) explored the genetic basis of chloromethane utilization in Methylobacterium extorquens, shedding light on the microbial metabolism of chloromethane and its impact on environmental chloromethane levels (Roselli et al., 2013).

  • Hydrodechlorination Technology : Liu et al. (2020) reviewed the hydrodechlorination of chloromethanes, focusing on its application in removing harmful chlorinated pollutants. This provides insights into environmental remediation techniques (Liu et al., 2020).

  • Isotopic Signature in Plant-Derived Chloromethane : Harper et al. (2003) discussed the unique isotopic signature of plant-derived chloromethane, which has implications for understanding its sources and contribution to the atmospheric chloromethane budget (Harper et al., 2003).

Safety And Hazards


  • Toxicity : Chloromethane is toxic when inhaled or absorbed through the skin. It affects the central nervous system and can cause dizziness, nausea, and respiratory distress.

  • Flammability : It is highly flammable and should be handled with care.

  • Environmental Impact : Chloromethane contributes to ozone depletion when released into the atmosphere.


Future Directions

Research on chloromethane continues to explore its applications, environmental impact, and safer synthesis methods. Efforts are underway to develop greener alternatives and improve safety protocols in its handling.


properties

IUPAC Name

chloromethane
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InChI

InChI=1S/CH3Cl/c1-2/h1H3
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InChI Key

NEHMKBQYUWJMIP-UHFFFAOYSA-N
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Canonical SMILES

CCl
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Molecular Formula

CH3Cl
Record name METHYL CHLORIDE
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DSSTOX Substance ID

DTXSID0021541
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Molecular Weight

50.49 g/mol
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Physical Description

Methyl chloride appears as a colorless gas with a faint sweet odor. Shipped as a liquid under its vapor pressure. A leak may either be liquid or vapor. Contact with the liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a herbicide., Gas or Vapor; Liquid, Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS LIQUEFIED GAS., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-11.6 °F at 760 mmHg (NTP, 1992), -23.7 °C, -12 °F
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Flash Point

-49.9 °F (NTP, 1992), -45.6 °C, -50 °F (closed cup), <32 °F, Flammable gas, -49.0 °F, NA (Gas)
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Solubility

Slightly soluble (NTP, 1992), In water, 5040 mg/L at 25 °C, Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740; miscible with chloroform, ether, Soluble in ethanol; miscible with ethyl ether, acetone, benzene and chloroform, Solubility in water, g/100ml at 25 °C: 0.5, 0.5%
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Density

0.997 at -11.2 °F (USCG, 1999) - Less dense than water; will float, 0.911 g/cu cm at 25 °C (pressure > 1 atm), Bulk density: 7.68 lb/gal at 20 °C, Saturated liquid density: 62.170 lb/cu ft at -20 °F; liquid heat capacity: 0.362 Btu/lb-F at -20 °F; liquid viscosity: 0.320 centipoise at -20 °F; saturated vapor pressure: 67.520 lb/sq in at 65 °F; saturated vapor density: 0.60530 lb/cu ft at 65 °F; ideal gas heat capacity: 0.192 Btu/lb-F at 75 °F, Relative density (water = 1): 0.91, 0.997 at -11.2 °F, 1.78(relative gas density)
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Vapor Density

1.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 (Air = 1), Relative vapor density (air = 1): 2.47, 1.78
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Vapor Pressure

760 mmHg at -11 °F ; 3672 mmHg at 68 °F (NTP, 1992), 4300 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 573, 5.0 atm
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Mechanism of Action

/Chloromethane ... /causes/ central nervous system depression., Cytotoxicity, the primary effect of methyl chloride, resulted in the disruption of the cell metab. and altered the electron transport processes of the respiratory chain. Thus, following 2-30 day inhalation exposure in rats (4 hr daily), the response was max by 8th day. Initially the activities of succinate dehydrogenase, alpha-glycerophosphate dehydrogenase, nonspecific esterase, decreased somewhat, whereas NAD-diaphorase and cytochrome oxidase increased. The activity of the diaphorase in the lymphoid tissue was high during the progress of the primary response. The secondary response was noted by 30th day when cytochrome oxidase activities are informative of the progress of toxic processes., Previous data have demonstrated that methyl chloride is toxic to B6C3F1 mice under both acute and chronic exposure conditions, and that conjugation of methyl chloride with glutathione is a key step in the metabolism of methyl chloride. This study examined the role of glutathione in mediating the acute toxicity of methyl chloride to liver, kidney, and brain of male B6C3F1 mice. The lethal effects of a single 6 hr inhalation exposure of B6C3F1 males to 2500 ppm methyl chloride were completely prevented by pretreatment with the glutathione synthesis inhibitor, L-buthionine-S,R-sulfoximine (4 mmol L-BSO/kg, ip 1.5 hr prior to methyl chloride exposure). ... These results indicate that glutathione is an important component in the toxicity of methyl chloride to multiple organ systems in B6C3F1 mice. Reaction of methyl chloride with glutathione appears to constitute a mechanism of toxication, contrary to the role usually proposed for glutathione in detoxifying xenobiotics., Inhalation of methyl chloride by male B6C3F1 mice resulted in a concentration-dependent depletion of glutathione in liver, kidney, and brain. Exposure for 6 hr to 100 ppm methyl chloride decreased the concentration of glutathione in mouse liver by 45%, while exposure to 2500 ppm for 6 hr lowered liver glutathione to approximately 2% of control levels. For those exposures which decreased liver glutathione to less than 20% of control levels, the extent of liver glutathione depletion was closely correlated with the capacity of a 9000 g supernatant fraction from the liver to undergo lipid peroxidation in vitro. Glutathione was depleted to a lesser extent in mouse brain and kidney, compared to liver, and no relationship to peroxidation was observed for single exposures to methyl chloride. ... Exposure of rats to 2000 ppm methyl chloride reduced liver glutathione to 20% of control levels, compared to 4.5% in mice similarly exposed, and under these exposure conditions the amount of lipid peroxidation measured in vitro was 40 fold greater in mouse liver than in rat liver. During exposure of mice to 2500 ppm methyl chloride, ethane expiration increased to an extent comparable to that produced by administration of 2 ml/kg of carbon tetrachloride. These findings suggest that glutathione depletion in liver may be an important component of methyl chloride induced hepatotoxicity., The effect of acute methyl chloride inhalation on F-344 rat tissue nonprotein SH (NPSH), largely reduced glutathione was studied. Rats were exposed to methyl chloride concentrations of 1500, 500 or 100 ppm. A 6 hr exposure to 1500 ppm methyl chloride decreased the nonprotein SH content of liver, kidney and lungs to 17, 27 and 30% of control values, respectively, while 500 ppm methyl chloride lowered the liver, kidney and lung nonprotein SH to 41, 59 and 55% of control values, respectively, demonstrating a concentration-related effect. Blood nonprotein SH did not differ from controls in either group. No statistically significant changes from controls in tissue or blood nonprotein SH were observed following a 100-ppm methyl chloride exposure. The extent of tissue nonprotein SH loss depended on exposure duration. Liver and kidney nonprotein SH returned to control nonprotein SH concentrations within 8 hr following exposure of 1500 ppm methyl chloride. Pretreatment of rats with Aroclor 1254 or SKF-525A (proadifen hydrochloride) did not alter the methyl chloride-induced decrease in tissue nonprotein SH. Methyl chloride reacted extensively with tissue nonprotein SH in vivo in a concentration-related fashion following acute inhaltion exposure. The most likely nonprotein SH constituent with which methyl chloride reacted was reduced glutathione. The finding that blood nonprotein SH was not affected, in contrast to liver, kidney or lung nonprotein SH, indicated a tissue-specific reaction between methyl chloride and SH groups, a reaction in which the tissue enzyme glutathione-S-alkyltransferase may play a role.
Record name METHYL CHLORIDE
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Impurities

The most likely contaminants in /chloromethane made by hydrochlorination of methanol/ ... are water vapor and hydrogen chloride gas., A representative technical grade of methyl chloride contains not more than the following indicated quantities in ppm of impurities: water, 100; acid, such as HCl, 10; methyl ether, 20; methanol, 50; acetone, 50; residue, 100. No free chlorine should be detectable. Traces of higher chlorides are generally present in methyl chloride produced by chlorination of methane.
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Product Name

Chloromethane

Color/Form

Colorless compressed gas or liquid

CAS RN

74-87-3, 2108-20-5
Record name METHYL CHLORIDE
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Melting Point

-143 °F (NTP, 1992), -97.6 °C, -97 °C, -144 °F
Record name METHYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Appropriate operating conditions of a dividing wall column will depend on the separation desirably being conducted therein, and those of ordinary skill in the art of chemical engineering are readily able to determine the same. For the exemplary reaction of methyl chloride and perchloroethylene to provide 1,1,2,3-tetrachloropropene, wherein methyl chloride, methylene chloride, chloroform, perchloroethylene, and 1,1,2,3-tetrachloropropene are desirably separated, suitable operating conditions for the dividing wall column include a pressure of about 266 psia and temperature of about 91° C. at the feed stream, a pressure of about 63 psia and a temperature of about 16° C. at the overhead, and a pressure of about 68 psia and a temperature of about 186° C. at the column bottom.
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Synthesis routes and methods II

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
Name
3-Butyryl-8-vinylquinolone
Quantity
23 g
Type
reactant
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100 mL
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethane
Reactant of Route 2
Chloromethane
Reactant of Route 3
Chloromethane
Reactant of Route 4
Chloromethane

Citations

For This Compound
46,100
Citations
R Watling, DB Harper - Mycological Research, 1998 - Elsevier
The production of chloromethane (CH 3 Cl) by wood rotting fungi of the Hymenochaetaceae is discussed with particular emphasis on emissions by species of Phellinus and Inonotus. …
Number of citations: 164 www.sciencedirect.com
DMP Holland, I Powis, G Öhrwall, L Karlsson… - Chemical physics, 2006 - Elsevier
Angle resolved valence shell photoelectron spectra of chloromethane and iodomethane have been recorded using synchrotron radiation in the photon energy range 14–120eV. These …
Number of citations: 50 www.sciencedirect.com
DB Harper - Natural product reports, 2000 - pubs.rsc.org
The global chloromethane cycle: biosynthesis, biodegradation and metabolic role - Natural Product Reports (RSC Publishing) DOI:10.1039/A809400D … However, it is only in the last two …
Number of citations: 142 pubs.rsc.org
H Wang, TO Hahn, CJ Sung, CK Law - Combustion and flame, 1996 - Elsevier
… chloromethane … chloromethane combustion over a wide range of conditions to examine the predictability of the currently best available reaction kinetics of methane and chloromethane …
Number of citations: 71 www.sciencedirect.com
D Döbber, D Kießling, W Schmitz, G Wendt - Applied Catalysis B …, 2004 - Elsevier
… activity for the chloromethane conversion. Moreover, the total oxidation of chloromethane is … z ) are considered as the catalytically active phases for the total oxidation of chloromethane. …
Number of citations: 136 www.sciencedirect.com
F Keppler, DB Harper, T Röckmann… - Atmospheric …, 2005 - acp.copernicus.org
Atmospheric chloromethane (CH 3 Cl) plays an important role in stratospheric ozone destruction, but many uncertainties still exist regarding strengths of both sources and sinks and the …
Number of citations: 150 acp.copernicus.org
PH Taylor, B Dellinger - Environmental science & technology, 1988 - ACS Publications
Controlled, high-temperature incineration has been identified as a promising technology for the disposal of hazardous organic wastes. Chlorinated methanes (methyl chloride, …
Number of citations: 97 pubs.acs.org
NV Doronina, AP Sokolov… - FEMS microbiology …, 1996 - academic.oup.com
Eight strains of non-methane-utilizing aerobic methylotrophic bacteria able to grow on chloromethane as the carbon and energy source have been isolated. Based on their phenotypic …
Number of citations: 83 academic.oup.com
A McCulloch, ML Aucott, CM Benkovitz… - Journal of …, 1999 - Wiley Online Library
Much if not all of the chlorine present in fossil fuels is released into the atmosphere as hydrogen chloride (HCl) and chloromethane (CH 3 Cl, methyl chloride). The chlorine content of oil‐…
Number of citations: 216 agupubs.onlinelibrary.wiley.com
T Vannelli, M Messmer, A Studer… - Proceedings of the …, 1999 - National Acad Sciences
… pathway for the conversion of chloromethane to formate. The methyl group of chloromethane is first transferred by the protein CmuA (cmu: chloromethane utilization) to a corrinoid …
Number of citations: 126 www.pnas.org

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